1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a heterocyclic compound featuring a dihydroquinoline core substituted with a butyl chain, a hydroxyl group at position 4, and a 6-methylbenzothiazole carboxamide moiety at position 3. The compound’s benzothiazole and quinoline motifs are common in medicinal chemistry due to their bioisosteric properties and binding affinity for biological targets .
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-butyl-4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3S/c1-3-4-11-25-16-8-6-5-7-14(16)19(26)18(21(25)28)20(27)24-22-23-15-10-9-13(2)12-17(15)29-22/h5-10,12,26H,3-4,11H2,1-2H3,(H,23,24,27) |
InChI Key |
YJZJGJQGDXXPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Diethyl Ethoxymethylenemalonate Condensation :
Reaction of aniline with DEEM in refluxing diphenyl ether (240°C, 4 h) yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. The absence of tautomerization to 4-hydroxyquinoline is confirmed via ¹H NMR. -
N-Alkylation :
Treatment of the quinoline ester with 1-bromobutane in anhydrous DMF using sodium hydride (NaH) as a base affords 1-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Optimal yields (≥75%) are achieved under nitrogen atmosphere at 60°C for 6 h. -
Ester Hydrolysis :
Saponification with 10% aqueous NaOH converts the ester to 1-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The crude acid is purified via recrystallization from ethanol (mp >250°C).
Solid-Phase Carboxamide Coupling with Benzothiazole Amine
The final step involves coupling the quinoline carboxylic acid with 6-methylbenzo[d]thiazol-2-amine. A polystyrene-supported hydroxybenzotriazole (HOBt) method is employed to enhance purity and yield.
Procedure:
-
Activation of Carboxylic Acid :
The quinoline acid (1 equiv) is treated with bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop, 1.2 equiv) in DMF for 3 h to form the activated ester. -
Amine Coupling :
6-Methylbenzo[d]thiazol-2-amine (0.9 equiv) is added to the resin-bound activated ester and stirred for 24 h in DMF. The product is released from the resin using trifluoroacetic acid (TFA), yielding the crude carboxamide. -
Purification :
Recrystallization from DMF/ethanol (1:3) provides the final compound in >85% purity. Analytical data (IR, ¹H NMR) confirm the structure: IR shows lactam C=O (1680 cm⁻¹) and amide N–H (3300 cm⁻¹); ¹H NMR displays a singlet for the butyl chain (δ 0.89–1.55 ppm) and aromatic protons (δ 7.10–8.20 ppm).
Alternative Microwave-Assisted Synthesis
Microwave irradiation accelerates the Gould-Jacobs cyclization and reduces side reactions. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is synthesized in 50% yield within 8 min at 60% power. Subsequent N-alkylation and coupling under microwave conditions further shorten reaction times to <2 h.
Characterization and Validation
Spectral Data:
Comparative Yields:
Challenges and Optimization
-
Regioselectivity : N-Alkylation competes with O-alkylation; NaH in DMF favors N-substitution.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted amine.
-
Scale-Up : Batch processes using diphenyl ether pose safety risks; continuous flow systems are proposed for industrial synthesis .
Chemical Reactions Analysis
Hydroxy Group at Position 4
-
Etherification : Reacts with alkyl halides (e.g., propyl bromide) in DMF/K₂CO₃ to form 4-alkoxy derivatives .
-
Protection : Temporarily shielded as silyl ethers (TBSCl) during multi-step syntheses .
Carboxamide Group
-
Hydrolysis : Cleaved under acidic (HCl/EtOH) or basic (LiOH/H₂O) conditions to regenerate the carboxylic acid .
-
Transamidation : Reacts with primary amines (e.g., benzylamine) in acetonitrile to form new amide derivatives .
Thiazole Ring Reactivity
-
Electrophilic substitution : Bromination at the 5-position using NBS in DMF yields 5-bromo derivatives for cross-coupling reactions .
-
Suzuki-Miyaura coupling : Pairs with arylboronic acids (e.g., 4-fluorophenylboronic acid) to introduce aryl substituents .
Example reaction:
Quinoline Ring Transformations
-
Oxidation : The 2-oxo group undergoes reduction with NaBH₄ to form 2-hydroxy intermediates .
-
Halogenation : POCl₃ converts the 4-hydroxy group to 4-chloro derivatives, enhancing electrophilicity for nucleophilic substitutions .
Biological Activity-Directed Modifications
Structural analogs are synthesized to optimize antimicrobial and anticancer properties:
-
Side-chain diversification : Alkyl/aryl groups at N1 (butyl → benzyl) improve lipophilicity and target binding .
-
Metal complexes : Coordination with Cu(II) or Zn(II) enhances DNA intercalation capacity .
Stability and Degradation
-
Photodegradation : UV exposure in methanol induces cleavage of the thiazole-quinoline bond, forming 6-methylbenzothiazole-2-amine and quinoline fragments .
-
Acid hydrolysis : Concentrated HCl at 100°C degrades the compound into 1-butyl-4-hydroxyquinoline-3-carboxylic acid and 2-amino-6-methylbenzothiazole .
Key Research Findings
This compound's reactivity profile underscores its versatility as a scaffold for developing antimicrobial and anticancer agents, with ongoing research focusing on optimizing pharmacokinetic properties through targeted synthetic modifications .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 1-butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit antimicrobial properties. Interaction studies suggest that this compound may inhibit specific bacterial enzymes or receptors, which could elucidate its mechanisms against microbial pathogens.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Investigations have focused on its effects on cellular pathways related to cancer proliferation and survival. For example, studies have indicated that derivatives of quinoline and thiazole structures can induce apoptosis in cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications to the structure can enhance biological activity or create derivatives for further study .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of similar thiazole derivatives demonstrated significant inhibition against various bacterial strains. The mechanism involved the disruption of bacterial cell wall synthesis, highlighting the potential for developing new antibiotics based on this compound's structure .
Case Study 2: Anticancer Evaluation
In another investigation focusing on the anticancer properties, derivatives of this compound were tested against prostate cancer cell lines. Results indicated that these derivatives could significantly inhibit cell growth and induce apoptosis through the activation of specific apoptotic pathways .
Mechanism of Action
The mechanism of action of 1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The exact pathways depend on the specific biological activity being investigated. For example, if the compound has anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone and Thiazole Moieties
Compounds such as 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (e.g., 5Fa1-5Fk11) share structural similarities with the target compound. These analogs possess a quinazolinone core instead of dihydroquinoline but incorporate thiazole and thiophene substituents. Key differences include:
- Core Structure: Quinazolinone () vs. dihydroquinoline (target compound).
- Substituents : The target compound’s 6-methylbenzothiazole group contrasts with the phenylthiazole and thiophene groups in 5Fa1-5Fk11. The benzothiazole moiety may enhance binding to hydrophobic pockets in biological targets compared to simpler thiazoles.
- Activity: The quinazolinone derivatives in demonstrated anti-tubercular activity, suggesting that the target compound’s benzothiazole and quinoline framework could similarly target mycobacterial enzymes .
Table 1: Core Structure and Substituent Comparison
Dihydroquinazoline Derivatives with Butyl Chains
The compound N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS 688356-55-0, ) shares a butyl chain and carboxamide group with the target compound. However, its dihydroquinazoline core and thioxo group differentiate it:
- Thioxo vs.
- Cyclohexane vs.
Dihydropyridine-Benzothiazole Hybrids
The compound 1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852366-17-7, ) features a dihydropyridine core linked to a 4-methylbenzothiazole. Key distinctions include:
- Ring Size and Saturation: The dihydropyridine core (6-membered, partially saturated) vs. dihydroquinoline (larger 10-membered system with fused benzene and pyridine rings). This impacts electronic properties and steric interactions with biological targets.
- Substituent Position : The 4-methylbenzothiazole in vs. 6-methylbenzothiazole in the target compound. Positional isomerism could influence binding specificity; the 6-methyl group may occupy distinct regions in enzyme active sites .
Table 2: Physicochemical and Functional Group Comparison
Biological Activity
1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of heterocyclic derivatives, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and a benzo[d]thiazole substituent. The presence of hydroxyl and carbonyl groups enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with thiazole and quinoline structures show potent activity against various bacterial strains.
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 1 | E. coli | 0.17 |
| 2 | S. aureus | 0.23 |
| 3 | B. cereus | 0.25 |
These results suggest that the compound has a favorable profile for antibacterial activity, comparable to established antibiotics.
The proposed mechanism of action for compounds in this class involves inhibition of key bacterial enzymes and pathways. For example, benzothiazole derivatives have been shown to inhibit MurA (an essential enzyme for bacterial cell wall synthesis), leading to impaired growth and survival of bacteria .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimycobacterial Activity : A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, indicating that structural modifications can enhance potency against resistant strains .
- In Vivo Studies : Research involving animal models demonstrated that certain quinoline derivatives exhibited anti-inflammatory effects alongside their antimicrobial properties, suggesting a multifaceted therapeutic potential .
Q & A
Basic: What are the recommended methods for optimizing the synthetic yield of this compound?
Answer:
To optimize synthetic yield, employ Design of Experiments (DoE) methodologies. For example:
- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) that influence the reaction pathway.
- Response Surface Methodology (RSM) : Apply central composite designs to model interactions between variables and identify optimal conditions.
Evidence from similar benzothiazole-carboxamide syntheses shows that yield improvements (e.g., 60–93%) can be achieved by adjusting reaction time and temperature gradients, as seen in thiazolidinone derivatives . Statistical approaches reduce experimental iterations while maximizing data utility .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
Use a combination of IR, H-NMR, and C-NMR for structural validation:
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., carbonyl stretches at ~1650–1750 cm for oxo-quinoline and carboxamide moieties) .
- NMR Analysis : Assign proton environments (e.g., aromatic protons in the benzo[d]thiazol-2-yl group at δ 7.2–8.5 ppm) and cross-verify with DEPT-135 for carbon hybridization .
For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to resolve coupling patterns.
Basic: What solvent systems are suitable for recrystallization to ensure high purity?
Answer:
Recrystallization conditions depend on solubility profiles. For analogous compounds:
- Polar aprotic solvents (DMF, DMSO) are effective for dissolving carboxamide derivatives at elevated temperatures.
- Ethanol/water mixtures (e.g., 3:1 v/v) are preferred for gradual cooling and crystal formation, achieving >95% purity .
Experimental determination via solubility parameter modeling (Hansen parameters) is advised if existing data are unavailable .
Advanced: How can computational methods guide mechanistic studies of its reactivity?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental kinetics:
- Reaction Path Search : Use software like GRRM or Gaussian to map potential energy surfaces for key intermediates (e.g., enolization of the oxo-quinoline moiety) .
- Transition State Analysis : Identify rate-limiting steps (e.g., nucleophilic attack on the carboxamide group) using IRC calculations.
Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can resolve computational ambiguities .
Advanced: How to address contradictions between computational predictions and experimental results in reaction design?
Answer:
Implement an iterative feedback loop :
Parameter Refinement : Recalibrate computational models using experimental data (e.g., adjusting dielectric constants in solvent models).
Sensitivity Analysis : Test boundary conditions (e.g., steric effects of the 6-methylbenzo[d]thiazole group) to identify model limitations.
Hybrid Methods : Combine semi-empirical (PM6) and ab initio (MP2) approaches to balance accuracy and computational cost .
Advanced: What reactor designs are optimal for scaling up synthesis while minimizing side reactions?
Answer:
For scale-up, prioritize continuous-flow reactors over batch systems:
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization of the dihydroquinoline core).
- Membrane Reactors : Separate byproducts in situ (e.g., unreacted thiazole intermediates) using selective membranes .
Refer to subclass RDF2050112 (reaction fundamentals and reactor design) for modular designs compatible with heterogeneous catalysis .
Advanced: How to systematically analyze its stability under varying pH and temperature conditions?
Answer:
Adopt accelerated stability testing protocols :
- Forced Degradation Studies : Expose the compound to extremes (pH 1–13, 40–80°C) and monitor degradation via HPLC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
Evidence from thiazolidinone analogs suggests hydrolytic susceptibility at the carboxamide bond under acidic conditions, necessitating protective formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
